molecular formula C21H17N5O2S2 B2627555 N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-99-6

N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2627555
CAS RN: 892729-99-6
M. Wt: 435.52
InChI Key: VLTFRYSRVOIUMS-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Inhibition

  • The compound, as part of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines class, has been explored for its binding affinity to the serotonin 5-HT6 receptor. These compounds have demonstrated significant potential as selective 5-HT6 receptor ligands, showing effectiveness in inhibiting functional cellular responses to serotonin. This emphasizes its potential role in neurological and psychiatric disorders where serotonin receptors are a target (Ivachtchenko et al., 2010).

Antimicrobial Activity

  • A derivative of this compound was synthesized and assessed for antimicrobial activity. The compound demonstrated significant antibacterial and antifungal properties, indicating its potential as a base structure for developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Structural and Chemical Research

  • The compound has been a subject of interest in structural and chemical research. Studies have focused on synthesizing new derivatives and understanding their structure and properties. This includes exploring different methods of synthesis, characterizing the compounds through spectral and microanalytical data, and examining their biological activities. Such research contributes to a broader understanding of the chemical and physical properties of these compounds and their potential applications in various fields (Davoodnia et al., 2008).

Anticancer Activity

  • Investigations into the antitumor potential of related compounds have been conducted. These studies involve the synthesis of new derivatives, their selection for screening against various human tumor cell lines, and the evaluation of their antiproliferative activity. The findings suggest that certain derivatives exhibit significant anticancer properties, emphasizing the compound's relevance in the development of new anticancer agents (Lauria et al., 2013).

Pharmaceutical Synthesis and Drug Discovery

  • The compound and its derivatives are frequently explored in the context of pharmaceutical synthesis and drug discovery. This involves the development of novel synthetic routes, the exploration of their biological activities, and the assessment of their potential as therapeutic agents. Such research is pivotal in identifying new drug candidates and understanding their mechanism of action (Salem et al., 2015).

properties

IUPAC Name

10-(benzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c27-30(28,16-9-5-2-6-10-16)21-20-23-19(22-13-11-15-7-3-1-4-8-15)18-17(12-14-29-18)26(20)25-24-21/h1-10,12,14H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTFRYSRVOIUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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